molecular formula C32H53ClN2O B1221989 Ethanaminium CAS No. 87393-54-2

Ethanaminium

Cat. No. B1221989
CAS RN: 87393-54-2
M. Wt: 517.2 g/mol
InChI Key: HEANZWXEJRRYTD-UHFFFAOYSA-M
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Description

Synthesis Analysis

Ethanaminium compounds have been synthesized through diverse methods. One study focused on the synthesis of cationic surfactants with ethanaminium structures for potential applications in the oil field, showing their antimicrobial activity against pathogenic bacteria and fungi (Aiad, Riya, Tawfik, & Abousehly, 2016). Another research avenue explored the photochemical synthesis of 2-azabicyclo[3.2.0]heptanes as advanced building blocks for drug discovery, including the synthesis of a conformationally restricted analogue of proline, 2,3-ethanoproline (Druzhenko et al., 2018).

Molecular Structure Analysis

The molecular structure of ethanaminium derivatives has been confirmed using techniques such as FT-IR and 1H-NMR spectroscopies. For instance, the Schiff base compound (E)-1-(4-(4-(diethylamino)-2-hydroxybenzylideneamino)phenyl)ethanone was synthesized and characterized, revealing insights into its molecular structure and spectroscopic properties (Kanaani et al., 2015).

Chemical Reactions and Properties

Studies on ethanaminium also delve into its chemical reactions and properties. Research on the room-temperature synthesis of Cu(Qc)2, for example, has shown the material's excellent water vapor stability and its potential for ethane capture from light hydrocarbons, showcasing the chemical reactivity and applicability of ethanaminium-based compounds (Tang et al., 2020).

Physical Properties Analysis

The physical properties of ethanaminium compounds, such as surface tension, emulsification power, and foaming power, have been measured, indicating their suitability for applications in various fields, including the oil industry (Aiad et al., 2016).

Chemical Properties Analysis

The chemical properties of ethanaminium derivatives, including their antimicrobial activity against specific bacteria and fungi, have been highlighted, with some derivatives showing more potent activity than others (Aiad et al., 2016). Additionally, the synthesis and characterization of new thermally stable and organosoluble polyamides from direct polycondensation involving ethanaminium structures underscore the compound's versatility in creating materials with desirable chemical properties (Hajibeygi & Shabanian, 2013).

Scientific Research Applications

  • Crystal Structures and Molecular Interactions Ethanaminium-based compounds, such as (S)-1-Carboxy-2-(4-nitrophenyl)ethanaminium bromide, demonstrate interesting crystal structures. For instance, in this compound, the ethanaminium cations and bromide anions are linked through hydrogen bonding, showcasing a significant twist in the nitro group relative to the benzene ring, indicating potential applications in molecular engineering and materials science (Bo Wang, 2009).

  • Ionic Liquids and Catalytic Properties N-(2-hydroxyethyl)-ethylenediamine-based ionic liquids, including various ethanaminium salts, have been synthesized and characterized. These ionic liquids show significant thermal, dielectric, and catalytic properties, making them suitable for various industrial applications, including as solvents or catalysts in organic synthesis (A. Karadağ & Ali Destegül, 2013).

  • Surfactants and Corrosion Inhibition Certain ethanaminium-based compounds serve as effective cationic surfactants. For example, N,N,N-tris(hydroxymethyl)-2-oxo-2-(2-(2-(dodecanoyloxy)ethoxy)ethoxy)ethanaminium chloride has shown promising results in inhibiting corrosion on carbon steel in acidic environments. This implies their potential use in industrial corrosion protection (I. Aiad et al., 2016).

  • Polymer Science and Material Chemistry The study of the crystal structure of compounds like 2-phenylethanaminium 3-carboxyprop-2-enoate reveals complex molecular interactions and hydrogen bonding patterns. Such studies are essential in polymer science and material chemistry, offering insights into the development of new materials (N. S. Sowmya et al., 2015).

  • Renewable Ionic Liquids Ethanaminium-based compounds, such as N-ethyl-N-(furan-2-ylmethyl)ethanaminium dihydrogen phosphate, have been studied for their potential as renewable ionic liquids. Their interaction with carbon nanosystems and environmental-friendly profiles make them candidates for sustainable technological applications (Gregorio García et al., 2015).

Safety And Hazards

Ethanaminium is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, it’s recommended to wash off immediately with plenty of water and get medical attention .

properties

IUPAC Name

2-[(6-hexadecanoylnaphthalen-2-yl)-methylamino]ethyl-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H53N2O.ClH/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-32(35)30-21-20-29-27-31(23-22-28(29)26-30)33(2)24-25-34(3,4)5;/h20-23,26-27H,6-19,24-25H2,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEANZWXEJRRYTD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C1=CC2=C(C=C1)C=C(C=C2)N(C)CC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H53ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376351
Record name patman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Patman

CAS RN

87393-54-2
Record name patman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,320
Citations
M Medimagh, N Issaoui, S Gatfaoui… - Journal of King Saud …, 2021 - Elsevier
In this paper, experimental and theoretical results of 2-(3, 4-dihydroxyphenyl) ethanaminium nitrate (2DOPN) have been investigated. From DFT calculations, molecular geometry and …
Number of citations: 22 www.sciencedirect.com
EAM Gad, JH Al-Fahemi - Int. J. Sci. Eng. Res, 2015 - researchgate.net
Density function theory (DFT) study on adsorpitivity and corrosion inhibtion performance of reported molecules 2-(alkyloxy)-N, N, N-tris (2-hydroxyethyl)-2-oxoethanaminium chloride (…
Number of citations: 14 www.researchgate.net
BR Aavula, MA Ali, EA Mash… - Synthetic …, 2006 - digitalcommons.memphis.edu
A synthesis of the title compound, its characterization, and the pH dependence of its fluorescence properties are described. This compound serves as a pH-insensitive real-time reporter …
Number of citations: 21 digitalcommons.memphis.edu
I Aiad, MA Riya, SM Tawfik, MA Abousehly - Egyptian Journal of Petroleum, 2016 - Elsevier
A new series of some cationic surfactants were synthesized namely: 2-(2-(2-(dodecanoyloxy)ethoxy)ethoxy)-N,N,N-tris(hydroxymethyl)-2-oxoethanaminium (DDAC); N,N,N-tris(…
Number of citations: 14 www.sciencedirect.com
A Neuba, U Flörke, G Henkel - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
The molecular structure of the title compound, C26H32N3S+·PF6−, shows a protonated guanidyl group bridged by an ethylene linker with a tritylsulfanyl unit. The guanidinium (gua) unit …
Number of citations: 1 scripts.iucr.org
I Belfilali, S Yebdri, S Louhibi… - Acta Crystallographica …, 2015 - scripts.iucr.org
The title molecular salt, C5H10N3+·Cl−, was obtained as by-product in the attempted synthesis of a histamine derivative. The terminal amino group of the starting material is protonated. …
Number of citations: 4 scripts.iucr.org
F Bertasi, E Negro, K Vezzù, V Di Noto - International journal of hydrogen …, 2014 - Elsevier
This report describes the synthesis and the properties of twelve iodide-conducting Plastic Crystal Electrolytes (PCEs) based on N,N-dimethyl-2-(methylsilyloxy) ethanaminium cations (…
Number of citations: 7 www.sciencedirect.com
HT Li, R Sun, HP Shi, SP Huang - Acta Crystallographica Section E …, 2005 - scripts.iucr.org
The title compound, (C8H15N3)[SnCl6]·H2O, is a salt involving a doubly protonated amine cation and a divalent [SnCl6]2− anion. The solid-state structure agrees with that found by 1H …
Number of citations: 6 scripts.iucr.org
RA Howie, GM de Lima, ERT Tiekink… - … Section E: Structure …, 2009 - scripts.iucr.org
In the title salt, (C5H13N2O2)2[SnBr6], the Sn atom (site symmetry \overline{1}) exists in a slightly distorted octahedral geometry. The cation is non-planar as the terminal CH2NH3+ …
Number of citations: 3 scripts.iucr.org
B Kutzky, C Neis, K Hegetschweiler - Acta Crystallographica Section …, 2011 - scripts.iucr.org
The crystal structure of the title compound, [Rh(C6H19N4)Cl3]Cl·0.5H2O, is isotypic with the previously reported Ru analogue. The structure contains two crystallographically …
Number of citations: 2 scripts.iucr.org

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